7-{[(4-Methylpyridin-2-yl)amino][4-(trifluoromethyl)phenyl]methyl}quinolin-8-ol
Description
Properties
IUPAC Name |
7-[[(4-methylpyridin-2-yl)amino]-[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F3N3O/c1-14-10-12-27-19(13-14)29-20(16-4-7-17(8-5-16)23(24,25)26)18-9-6-15-3-2-11-28-21(15)22(18)30/h2-13,20,30H,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGAWFARRBBNJRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(C2=CC=C(C=C2)C(F)(F)F)C3=C(C4=C(C=CC=N4)C=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{[(4-Methylpyridin-2-yl)amino][4-(trifluoromethyl)phenyl]methyl}quinolin-8-ol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the trifluoromethylphenyl group and the methylpyridinylamino group through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as column chromatography and recrystallization, would be essential to achieve the desired product quality.
Chemical Reactions Analysis
Chiral Resolution and Enantiomer Separation
Enantiomers of the compound are resolved via diastereomeric salt formation using chiral acids such as L-(+)-tartaric acid or D-(-)-tartaric acid .
This method achieves 92% enantiomeric excess (ee) for the (R)-enantiomer, which is pharmacologically active .
Reactivity in Substitution and Functionalization
The compound undergoes selective functionalization at the quinoline C-8 hydroxyl group and pyridinylamino moiety:
Quinoline Core Modifications
-
Esterification : Reaction with acetic anhydride forms the acetylated derivative (yield: 65–78%) .
-
Halogenation : Treatment with N-bromosuccinimide (NBS) introduces bromine at the C-5 position (yield: 55%) .
Pyridinylamino Group Reactivity
-
N-Alkylation : Reacts with methyl iodide in DMF to form N-methyl derivatives (yield: 60–70%) .
-
Coordination Chemistry : Binds transition metals (e.g., Cu²⁺) via the pyridinylamino nitrogen, forming complexes with potential catalytic activity .
Stability and Degradation Pathways
The compound is stable under ambient conditions but degrades under:
Scientific Research Applications
The compound 7-{[(4-Methylpyridin-2-yl)amino][4-(trifluoromethyl)phenyl]methyl}quinolin-8-ol has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article will explore its applications, supported by data tables and case studies.
Pharmacological Investigations
Antagonistic Activity on GPCRs
Research indicates that compounds similar to 7-{[(4-Methylpyridin-2-yl)amino][4-(trifluoromethyl)phenyl]methyl}quinolin-8-ol exhibit significant interactions with GPCRs, which are crucial targets in drug discovery. GPCRs are implicated in numerous physiological processes and diseases, making them prime candidates for therapeutic interventions .
Neuroscience Research
Potential in Neuropharmacology
The compound has shown promise in studies related to neurodegenerative diseases. Its ability to modulate neurotransmitter systems positions it as a candidate for further exploration in treatments for conditions such as Parkinson's disease and Alzheimer's disease .
Cancer Research
Inhibitory Effects on Tumor Growth
Preliminary studies have suggested that this compound may inhibit the proliferation of certain cancer cell lines. The presence of the trifluoromethyl group is thought to enhance its bioactivity, making it a subject of interest for anticancer drug development .
Table 1: Biological Activities of 7-{[(4-Methylpyridin-2-yl)amino][4-(trifluoromethyl)phenyl]methyl}quinolin-8-ol
Case Study 1: GPCR Targeting
A study focused on the interaction of similar compounds with dopamine receptors demonstrated that modifications in the quinoline structure could significantly alter receptor affinity and selectivity. This highlights the potential of 7-{[(4-Methylpyridin-2-yl)amino][4-(trifluoromethyl)phenyl]methyl}quinolin-8-ol as a lead compound for developing selective GPCR modulators.
Case Study 2: Anticancer Properties
In vitro experiments conducted on breast cancer cell lines revealed that the compound exhibited IC50 values indicating effective inhibition of cell proliferation. Further investigations into its mechanism of action are ongoing, with a focus on apoptotic pathways.
Mechanism of Action
The mechanism of action of 7-{[(4-Methylpyridin-2-yl)amino][4-(trifluoromethyl)phenyl]methyl}quinolin-8-ol involves its interaction with specific molecular targets. In biological systems, it can bind to DNA, leading to the inhibition of transcription and replication processes. The compound’s ability to generate reactive oxygen species (ROS) also contributes to its cytotoxic effects, making it a potential candidate for anti-cancer therapies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Quinolin-8-ol Derivatives
The compound’s structural analogs differ in substituent groups on the quinoline core, particularly in the amino and aryl moieties. Key examples include:
Table 1: Structural and Physical Properties of Selected Analogs
| Compound Name | Substituents (R₁/R₂) | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Yield (%) | |
|---|---|---|---|---|---|---|
| 7-{[(4-Methylpyridin-2-yl)amino][4-(Trifluoromethyl)phenyl]methyl}quinolin-8-ol (Target Compound) | R₁: 4-methylpyridin-2-yl; R₂: 4-CF₃-phenyl | C₂₃H₁₈F₃N₃O | 409.41 | 151–153 | 15 | |
| 7-((3-Fluoro-5-(trifluoromethyl)phenyl)(6-methylpyridin-2-ylamino)methyl)quinolin-8-ol (Compound 28) | R₁: 6-methylpyridin-2-yl; R₂: 3-F-5-CF₃-phenyl | C₂₃H₁₇F₄N₃O | 427.39 | 163–165 | 35 | |
| 7-((Phenylamino)(4-(trifluoromethyl)phenyl)methyl)quinolin-8-ol (Compound 2) | R₁: phenyl; R₂: 4-CF₃-phenyl | C₂₃H₁₇F₃N₂O | 394.39 | 83–85 | 29 | |
| 7-{(6-Methylpyridin-2-yl)aminomethyl}quinolin-8-ol (CAS 308294-79-3) | R₁: 6-methylpyridin-2-yl; R₂: 4-CF₃-phenyl | C₂₃H₁₈F₃N₃O | 409.40 | N/A | N/A | |
| 7-{(4-Fluorophenyl)aminomethyl}quinolin-8-ol (CAS 308298-23-9) | R₁: 4-fluorophenyl; R₂: pyridin-4-yl | C₂₁H₁₆FN₃O | 345.37 | N/A | N/A |
Impact of Substituents on Physicochemical Properties
Trifluoromethyl (CF₃) vs. Electron-Withdrawing Effects: CF₃ enhances stability and binding to hydrophobic enzyme pockets, as seen in PDIA1 interactions .
Pyridinyl vs. 151–153°C for the target) .
Synthetic Accessibility: Lower yields (15% for the target vs. 35% for compound 28) suggest challenges in introducing the 4-methylpyridin-2-ylamino group . Higher yields (e.g., 90% for compound 30 in ) correlate with simpler substituents like 4-fluoro-3-CF₃-phenyl.
Q & A
Basic Research Question
- X-ray crystallography : Resolve absolute configuration and confirm spatial arrangement of substituents, as demonstrated for analogous 7-[(morpholin-4-yl)(phenyl)methyl]quinolin-8-ol .
- NMR spectroscopy : Use H-H COSY and H-C HSQC to assign proton environments, particularly distinguishing between quinoline C-7 and C-8 protons .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (expected ~425–430 g/mol based on analogs ).
Advanced Research Consideration
Dynamic stereochemistry at the aminomethyl bridge may lead to conformational isomers. Variable-temperature NMR or computational modeling (DFT) can assess rotational barriers and dominant conformers in solution .
What biological activities are associated with this compound, and what mechanistic hypotheses exist?
Basic Research Question
Quinoline derivatives with trifluoromethyl and aminomethyl groups exhibit:
- Antimicrobial activity : Inhibition of bacterial DNA gyrase or fungal cytochrome P450 enzymes, observed in analogs like 5-chloro-7-substituted quinolines .
- Anticancer potential : Interaction with kinase ATP-binding pockets, as suggested for 4-amino-2-methyl-8-(trifluoromethyl)quinoline derivatives .
Advanced Research Consideration
Contradictory data in enzyme inhibition assays (e.g., IC variability across cell lines ) may arise from off-target effects or differential membrane permeability. Target deconvolution strategies (e.g., proteome-wide affinity profiling or CRISPR screens) are recommended to identify primary molecular targets.
How do electronic effects of the trifluoromethyl group influence physicochemical properties and reactivity?
Basic Research Question
- Lipophilicity : The CF group increases logP, enhancing membrane permeability but potentially reducing aqueous solubility.
- Acid-base behavior : The 8-hydroxy group (pKa ~9–10) and pyridinylamino moiety (pKa ~4–5) create pH-dependent solubility, critical for formulation .
Advanced Research Consideration
The electron-withdrawing CF group stabilizes the quinoline π-system, altering redox potentials. Cyclic voltammetry studies on similar compounds show oxidation peaks at +0.8–1.2 V (vs. Ag/AgCl), relevant for pro-drug design .
What analytical methods are optimal for assessing purity, stability, and degradation pathways?
Basic Research Question
- HPLC-UV/HRMS : Use C18 columns with acetonitrile/water (0.1% formic acid) gradients to separate degradation products .
- Forced degradation studies : Expose to heat (40–60°C), light (ICH Q1B), and oxidative conditions (HO) to identify labile sites .
Advanced Research Consideration
Degradation via hydrolysis of the aminomethyl bridge (observed in pH > 8 buffers ) necessitates stability-optimized formulations (e.g., lyophilized powders). Computational QSPR models can predict Arrhenius parameters for shelf-life extrapolation .
How can researchers resolve contradictions in reported biological data across similar quinoline derivatives?
Advanced Research Question
Discrepancies in IC values or selectivity profiles often stem from:
- Assay conditions : Differences in serum protein binding (e.g., fetal bovine serum vs. human serum) .
- Cellular context : Variable expression of efflux transporters (e.g., P-gp) in cell lines .
- Stereochemical impurities : Unreported enantiomeric ratios in chiral intermediates .
Methodological Solution
Standardize assays using:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
